molecular formula C18H27N3O4S B4462088 4-methyl-N-(1-methyl-4-piperidinyl)-3-(4-morpholinylsulfonyl)benzamide

4-methyl-N-(1-methyl-4-piperidinyl)-3-(4-morpholinylsulfonyl)benzamide

Cat. No. B4462088
M. Wt: 381.5 g/mol
InChI Key: YOTPNJMMPSLEJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(1-methyl-4-piperidinyl)-3-(4-morpholinylsulfonyl)benzamide, also known as Ro 31-8220, is a synthetic compound that belongs to the benzamide class. It was first synthesized in the 1990s and has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

4-methyl-N-(1-methyl-4-piperidinyl)-3-(4-morpholinylsulfonyl)benzamide 31-8220 inhibits the activity of PKC isoforms by binding to the ATP-binding site of the enzyme. This results in the inhibition of downstream signaling pathways that are activated by PKC, leading to the inhibition of cell growth and proliferation. 4-methyl-N-(1-methyl-4-piperidinyl)-3-(4-morpholinylsulfonyl)benzamide 31-8220 has been shown to be a potent inhibitor of PKC isoforms, with IC50 values in the nanomolar range.
Biochemical and Physiological Effects:
4-methyl-N-(1-methyl-4-piperidinyl)-3-(4-morpholinylsulfonyl)benzamide 31-8220 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and Alzheimer's disease. 4-methyl-N-(1-methyl-4-piperidinyl)-3-(4-morpholinylsulfonyl)benzamide 31-8220 has been shown to improve cardiac function in animal models of heart failure.

Advantages and Limitations for Lab Experiments

4-methyl-N-(1-methyl-4-piperidinyl)-3-(4-morpholinylsulfonyl)benzamide 31-8220 has several advantages for lab experiments. It is a potent and selective inhibitor of PKC isoforms, making it a useful tool for studying the role of PKC in various cellular processes. It has also been extensively studied in various disease models, making it a well-characterized compound. However, 4-methyl-N-(1-methyl-4-piperidinyl)-3-(4-morpholinylsulfonyl)benzamide 31-8220 has some limitations for lab experiments. It has been shown to have off-target effects on other kinases, which can complicate the interpretation of results. It also has poor solubility in aqueous solutions, which can limit its use in some experiments.

Future Directions

There are several future directions for research on 4-methyl-N-(1-methyl-4-piperidinyl)-3-(4-morpholinylsulfonyl)benzamide 31-8220. One direction is to investigate its potential as an anticancer agent in combination with other chemotherapeutic agents. Another direction is to study its potential as a neuroprotective agent in animal models of neurological disorders. Additionally, further studies are needed to elucidate its off-target effects on other kinases and to develop more soluble analogs for use in experiments.

Scientific Research Applications

4-methyl-N-(1-methyl-4-piperidinyl)-3-(4-morpholinylsulfonyl)benzamide 31-8220 has been extensively studied for its potential therapeutic applications in various diseases including cancer, neurological disorders, and cardiovascular diseases. It has been shown to inhibit the activity of protein kinase C (PKC) isoforms, which play a critical role in cell signaling pathways. PKC is involved in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis. Aberrant PKC activity has been linked to the development of various diseases, and 4-methyl-N-(1-methyl-4-piperidinyl)-3-(4-morpholinylsulfonyl)benzamide 31-8220 has been shown to inhibit the activity of PKC isoforms that are overexpressed in cancer cells, making it a potential anticancer agent.

properties

IUPAC Name

4-methyl-N-(1-methylpiperidin-4-yl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-14-3-4-15(18(22)19-16-5-7-20(2)8-6-16)13-17(14)26(23,24)21-9-11-25-12-10-21/h3-4,13,16H,5-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTPNJMMPSLEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-N-(1-methyl-4-piperidinyl)-3-(4-morpholinylsulfonyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-methyl-N-(1-methyl-4-piperidinyl)-3-(4-morpholinylsulfonyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-methyl-N-(1-methyl-4-piperidinyl)-3-(4-morpholinylsulfonyl)benzamide
Reactant of Route 4
Reactant of Route 4
4-methyl-N-(1-methyl-4-piperidinyl)-3-(4-morpholinylsulfonyl)benzamide
Reactant of Route 5
Reactant of Route 5
4-methyl-N-(1-methyl-4-piperidinyl)-3-(4-morpholinylsulfonyl)benzamide
Reactant of Route 6
4-methyl-N-(1-methyl-4-piperidinyl)-3-(4-morpholinylsulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.